molecular formula C15H23NO3S B2795545 [(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine CAS No. 799258-96-1

[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine

Cat. No.: B2795545
CAS No.: 799258-96-1
M. Wt: 297.41
InChI Key: MLLBHKGBJCBBPQ-UHFFFAOYSA-N
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Description

[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine is an organic compound with the molecular formula C15H23NO3S and a molecular weight of 297.41 g/mol. This compound features a piperidine ring substituted with a sulfonyl group attached to a 4-methoxy-2,3,5-trimethylphenyl moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine typically involves the reaction of piperidine with a sulfonyl chloride derivative of 4-methoxy-2,3,5-trimethylbenzene. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonylation reactions using automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted piperidines, depending on the specific reagents and conditions used .

Scientific Research Applications

[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfonyl group can form strong interactions with protein targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • [(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine
  • [(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]morpholine
  • [(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine

Uniqueness

[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its structural features allow for specific interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-(4-methoxy-2,3,5-trimethylphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-11-10-14(12(2)13(3)15(11)19-4)20(17,18)16-8-6-5-7-9-16/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLBHKGBJCBBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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